2-[(5Z)-5-(3-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-[(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and carbothioamides . Major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with hydrazonoyl chlorides in boiling chloroform in the presence of triethylamine can yield ethyl derivatives .
Scientific Research Applications
2-[(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase enzymes, which are involved in inflammation and pain . Additionally, it can interact with other enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and ring fusion patterns.
Properties
Molecular Formula |
C19H12ClN3O3S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C19H12ClN3O3S/c1-11(24)26-15-8-3-2-7-14(15)17-21-19-23(22-17)18(25)16(27-19)10-12-5-4-6-13(20)9-12/h2-10H,1H3/b16-10- |
InChI Key |
VSJXNXUTWKHHKZ-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.